molecular formula C10H11NO2 B13682290 5,6,7,8-Tetrahydroquinoline-7-carboxylic acid

5,6,7,8-Tetrahydroquinoline-7-carboxylic acid

Cat. No.: B13682290
M. Wt: 177.20 g/mol
InChI Key: JBLDUYZQYVZWTL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core that is partially hydrogenated, specifically at the 5, 6, 7, and 8 positions, with a carboxylic acid group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This reaction proceeds under specific conditions that favor the formation of the desired product . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon.

    Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the carboxylic acid group.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivative and its functional groups .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid
  • 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
  • 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid

Comparison: 5,6,7,8-Tetrahydroquinoline-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7th position, which can influence its reactivity and the types of derivatives that can be synthesized. In contrast, similar compounds with the carboxylic acid group at different positions may exhibit different chemical behaviors and biological activities .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-7-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6H2,(H,12,13)

InChI Key

JBLDUYZQYVZWTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)N=CC=C2

Origin of Product

United States

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